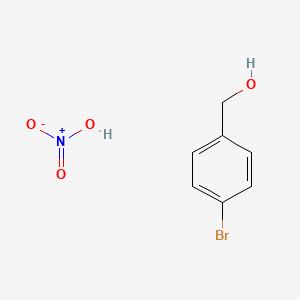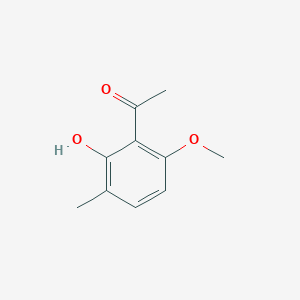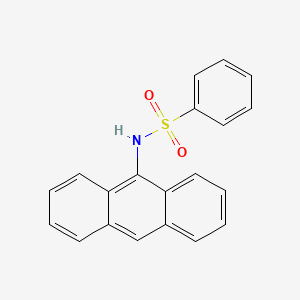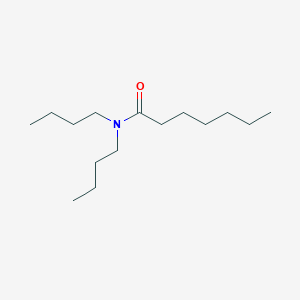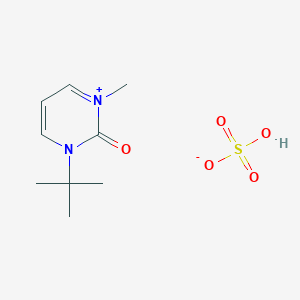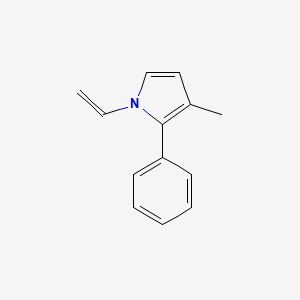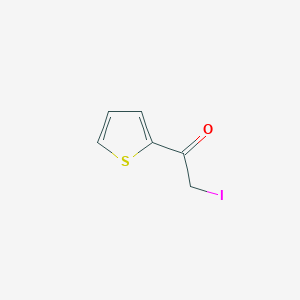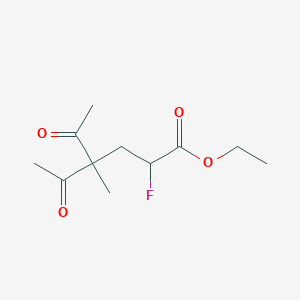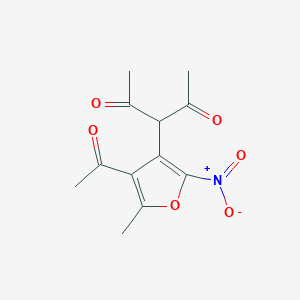
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is a complex organic compound with a unique structure that includes both ketone and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by acetylation and subsequent reaction with 2,4-pentanedione. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while reduction of the ketone groups results in alcohols.
Scientific Research Applications
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone groups can also participate in reactions with nucleophiles, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione, 3-methyl-: Similar structure but lacks the nitro and acetyl groups.
2,4-Pentanedione, 3-acetyl-: Contains an acetyl group but lacks the nitro and furan moieties.
3-Ethyl-2,4-pentanedione: Similar diketone structure but with an ethyl group instead of the nitro and furan groups.
Uniqueness
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is unique due to the presence of both nitro and acetyl groups attached to a furan ring, which imparts distinct chemical and biological properties not found in its simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
56015-45-3 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
3-(4-acetyl-5-methyl-2-nitrofuran-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H13NO6/c1-5(14)9(6(2)15)11-10(7(3)16)8(4)19-12(11)13(17)18/h9H,1-4H3 |
InChI Key |
BBPHOMUOPRELOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)[N+](=O)[O-])C(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


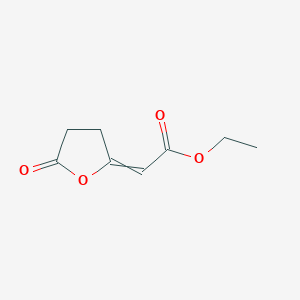
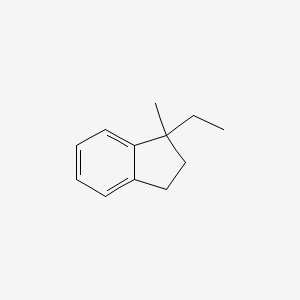
octylsulfanium bromide](/img/structure/B14629853.png)
